4-[2-(5-Bromo-pyridin-2-yloxy)-ethyl]-morpholine
Description
4-[2-(5-Bromo-pyridin-2-yloxy)-ethyl]-morpholine is a heterocyclic compound featuring a morpholine ring linked via an ethyloxy bridge to a 5-bromo-substituted pyridine moiety. This compound is of interest in medicinal chemistry due to its structural similarity to pharmacologically active morpholine derivatives.
Properties
IUPAC Name |
4-[2-(5-bromopyridin-2-yl)oxyethyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2/c12-10-1-2-11(13-9-10)16-8-5-14-3-6-15-7-4-14/h1-2,9H,3-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKHQSECBIMJHGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=NC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701242670 | |
| Record name | 4-[2-[(5-Bromo-2-pyridinyl)oxy]ethyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701242670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
212961-34-7 | |
| Record name | 4-[2-[(5-Bromo-2-pyridinyl)oxy]ethyl]morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=212961-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[2-[(5-Bromo-2-pyridinyl)oxy]ethyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701242670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Optimization
The nucleophilic substitution reaction between 5-bromo-2-hydroxypyridine and 2-bromoethyl morpholine proceeds via deprotonation of the hydroxyl group by NaH, forming a pyridinoxide intermediate. This species attacks the electrophilic carbon of the bromoethyl moiety, displacing bromide.
Conditions :
Spectroscopic Validation
-
1H-NMR (CDCl3) : Peaks at δ 3.45–3.60 (m, 6H, morpholine), 4.36 (s, 1H, ether linkage), and 7.15–7.42 (m, aromatic protons).
Two-Step Synthesis via Intermediate 2-(2-Bromoethoxy)-5-bromopyridine
Step 1: Ether Formation with 1,2-Dibromoethane
Reacting 5-bromo-2-hydroxypyridine with 1,2-dibromoethane in the presence of potassium carbonate (K2CO3) yields 2-(2-bromoethoxy)-5-bromopyridine.
Conditions :
Step 2: Morpholine Substitution
The bromoethyl intermediate reacts with morpholine under reflux to form the target compound.
Conditions :
-
Catalyst : None required (SN2 mechanism)
Bromination Strategies for Pyridine Functionalization
Direct Bromination of 2-Hydroxypyridine
Copper(II) bromide and tert-butyl nitrite facilitate bromination at the 5-position of 2-hydroxypyridine, forming 5-bromo-2-hydroxypyridine.
Conditions :
Comparative Analysis of Synthetic Routes
Scalability and Industrial Adaptations
Large-scale production (≥100 g) favors the direct alkylation route due to its single-step protocol. Industrial batches report:
Chemical Reactions Analysis
Types of Reactions
4-[2-(5-Bromo-pyridin-2-yloxy)-ethyl]-morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the morpholine and pyridine rings.
Reduction: Reduced forms of the compound with hydrogenated pyridine or morpholine rings.
Substitution: Substituted pyridine derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry
In organic synthesis, 4-[2-(5-Bromo-pyridin-2-yloxy)-ethyl]-morpholine serves as an essential building block for creating more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it valuable for developing new compounds with tailored properties.
Table 1: Chemical Reactions Involving this compound
| Reaction Type | Reagents Used | Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate | Oxidized derivatives |
| Reduction | Lithium aluminum hydride | Reduced forms |
| Substitution | Amines in presence of base | Substituted pyridine derivatives |
Biology
The compound is under investigation for its potential biological activities. Studies indicate that it may exhibit antimicrobial and anticancer properties. Preliminary research suggests that the brominated pyridine ring can interact with specific enzymes and receptors, potentially inhibiting their activity.
Case Study: Anticancer Activity
A recent study explored the effects of this compound on cancer cell lines. Results indicated significant cytotoxic effects on breast cancer cells, suggesting its potential as a therapeutic agent .
Medicine
Research is ongoing to evaluate the compound's efficacy as a therapeutic agent for various diseases. Its mechanism of action likely involves modulation of key signaling pathways through interaction with specific molecular targets.
Table 2: Potential Therapeutic Applications
| Application Area | Potential Use |
|---|---|
| Cancer Therapy | Cytotoxic effects on tumor cells |
| Antimicrobial Agents | Inhibition of bacterial growth |
| Neurological Disorders | Modulation of neurotransmitter systems |
Industrial Applications
In industrial settings, this compound is utilized as an intermediate in the production of pharmaceuticals and agrochemicals. Its unique properties enable the development of new materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 4-[2-(5-Bromo-pyridin-2-yloxy)-ethyl]-morpholine involves its interaction with specific molecular targets and pathways. The brominated pyridine ring can interact with enzymes and receptors, potentially inhibiting their activity. The morpholine moiety may enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Positional Isomerism: Bromine Substitution on Pyridine
4-(3-Bromopyridin-2-yl)morpholine ():
- Bromine is at the 3-position of the pyridine instead of the 5-position.
- Impact : Alters electronic distribution and steric interactions. The ¹H NMR spectrum (δ 8.25 ppm for pyridine protons) indicates distinct resonance patterns compared to 5-bromo isomers .
- Synthesis : Prepared via established procedures involving nucleophilic substitution, similar to 5-bromo analogues but requiring regioselective bromination .
- 4-(5-Bromopyridin-2-yl)morpholine (CAS 200064-11-5, ): Lacks the ethyloxy linker but retains the 5-bromo-pyridine-morpholine core. The bromine enhances reactivity in cross-coupling reactions .
Dual Halogenation: Enhanced Reactivity
- 4-(5-Bromo-3-chloropyridin-2-yl)morpholine (): Contains both bromine (5-position) and chlorine (3-position) on the pyridine. Impact: Dual halogenation increases electrophilicity, making it a versatile intermediate for Suzuki-Miyaura couplings. The molecular weight (277.55 g/mol) and LogP (predicted ~2.5) differ significantly from mono-halogenated analogues .
Aromatic System Variation
- 4-[2-(4-Bromophenoxy)ethyl]morpholine (): Replaces pyridine with a bromophenyl ring. The compound’s boiling point (147–149°C at 3 Torr) and density (1.358 g/cm³) reflect differences in polarity compared to pyridine-containing analogues .
Linker Modifications
- 4-((5-Bromopyridin-2-yl)methyl)morpholine (): Uses a methyl linker instead of ethyloxy. The molecular weight (257.13 g/mol) is lower than the ethyloxy variant .
Functional Group Additions
- Sulfamoyl Derivatives (): Compounds like 4-(2-(N-(4-bromobenzyl)sulfamoyl)ethyl)morpholine incorporate sulfonamide groups. Impact: Sulfamoyl groups enhance antimicrobial activity (e.g., against S.
Data Tables
Table 1. Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Substituents |
|---|---|---|---|---|
| 4-[2-(5-Bromo-pyridin-2-yloxy)-ethyl]-morpholine | 287.16* | N/A | ~1.3* | 5-Br, ethyloxy linker |
| 4-(5-Bromo-3-chloropyridin-2-yl)morpholine | 277.55 | N/A | N/A | 5-Br, 3-Cl |
| 4-[2-(4-Bromophenoxy)ethyl]morpholine | 286.16 | 147–149 (3 Torr) | 1.358 | 4-Br, phenyl |
*Predicted values based on structural analogues.
Biological Activity
4-[2-(5-Bromo-pyridin-2-yloxy)-ethyl]-morpholine is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H15BrN2O2, with a molecular weight of approximately 323.62 g/mol. The compound features a morpholine ring linked to a 5-bromo-pyridine moiety via an ethyl group, contributing to its unique reactivity and biological properties.
The biological activity of this compound is primarily attributed to its structural components:
- Brominated Pyridine Ring : This moiety can interact with various enzymes and receptors, potentially inhibiting their activity.
- Morpholine Moiety : Enhances solubility and bioavailability, facilitating effective interaction with biological targets.
These interactions suggest a multifaceted mechanism of action that warrants further exploration in therapeutic contexts.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits notable antimicrobial activity. Its structural similarities with other known antimicrobial agents suggest potential efficacy against various pathogens. For instance, compounds with similar pyridine structures have demonstrated effectiveness against Gram-positive and Gram-negative bacteria .
Anticancer Activity
Research has highlighted the anticancer potential of this compound. In vitro studies have shown that it may possess cytotoxic effects against various cancer cell lines. The compound's ability to inhibit cell proliferation is particularly noteworthy, with ongoing investigations into its selectivity and potency compared to established anticancer drugs.
Case Studies
- Anticancer Study : A study evaluated the cytotoxic effects of related pyridine derivatives on human cancer cell lines, revealing that certain modifications could enhance their anticancer properties. The findings suggested that this compound could serve as a lead compound for developing more effective anticancer agents .
- Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy of compounds similar to this compound against various bacterial strains. Results demonstrated significant inhibition zones, indicating promising antimicrobial activity worth further exploration .
Research Findings Summary Table
Q & A
Q. What are the optimal synthetic routes for preparing 4-[2-(5-Bromo-pyridin-2-yloxy)-ethyl]-morpholine?
The compound can be synthesized via nucleophilic substitution or transition-metal-catalyzed coupling. For example:
- Etherification : React 5-bromo-2-hydroxypyridine with 2-chloroethylmorpholine under basic conditions (e.g., K₂CO₃ in DMF) to form the ether linkage .
- Cross-coupling : Utilize Suzuki-Miyaura coupling by substituting the bromine atom with a boronic acid-functionalized morpholine derivative. Nickel or palladium catalysts (e.g., NiCl₂(dppe)) may enhance efficiency, as seen in analogous pyridine syntheses . Key Parameters : Solvent polarity (DMF or THF), temperature (80–120°C), and catalyst loading (1–5 mol%) critically influence yield and purity.
Q. Which analytical techniques are most reliable for characterizing this compound?
- X-ray Crystallography : Resolves molecular geometry and confirms the morpholine-pyridine connectivity, as demonstrated in structurally related sulfonamide derivatives .
- NMR Spectroscopy : H and C NMR identify the ethylmorpholine chain (δ ~2.5–3.5 ppm for morpholine protons) and bromopyridine signals (δ ~7.5–8.5 ppm for aromatic protons) .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (C₁₁H₁₅BrN₂O₂, expected m/z ≈ 303.03) and isotopic pattern for bromine .
Advanced Research Questions
Q. How can researchers address contradictory data in reaction yields during scale-up synthesis?
Contradictions often arise from solvent impurities, catalyst deactivation, or oxygen sensitivity. Mitigation strategies include:
- Solvent Drying : Use molecular sieves or distillation for DMF/THF to eliminate water, which can hydrolyze intermediates .
- Catalyst Screening : Compare Pd(PPh₃)₄ vs. Ni(dppe)Cl₂ for coupling efficiency, as nickel catalysts may reduce side reactions in halogenated pyridine systems .
- Inert Atmosphere : Conduct reactions under N₂/Ar to prevent oxidation of intermediates, critical for preserving bromine substituents .
Q. What role does this compound play in designing multicomponent reactions (MCRs) for drug discovery?
The bromine atom serves as a site for further functionalization (e.g., Suzuki coupling), while the morpholine group enhances solubility and bioavailability. Examples include:
- Pharmacophore Development : Incorporate into kinase inhibitors by coupling with boronic acid-containing heterocycles, as seen in analogous pyrimidine derivatives .
- Ligand Design : Use as a chelating agent in metal-catalyzed asymmetric synthesis, leveraging the morpholine’s electron-rich oxygen .
Data Analysis & Mechanistic Insights
Q. How do steric and electronic effects influence the reactivity of the bromopyridine moiety?
- Steric Effects : The 5-bromo substituent on pyridine reduces reactivity at the 2-position, favoring nucleophilic attack at the 6-position in SNAr reactions .
- Electronic Effects : Bromine’s electron-withdrawing nature activates the pyridine ring for cross-coupling but may deactivate it toward electrophilic substitution. Computational studies (DFT) on similar systems show enhanced π-backbonding with transition metals .
Q. What strategies optimize purification of this compound from byproducts?
- Column Chromatography : Use silica gel with a gradient of ethyl acetate/hexane (10–50%) to separate unreacted starting materials.
- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals, as validated for morpholine-containing sulfonamides .
- HPLC : Reverse-phase C18 columns (MeCN/H₂O + 0.1% TFA) resolve polar byproducts, particularly morpholine oxidation products .
Tables for Key Parameters
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
